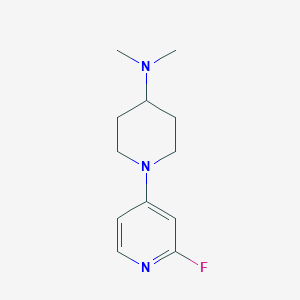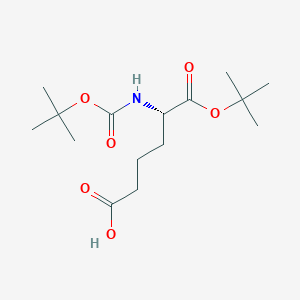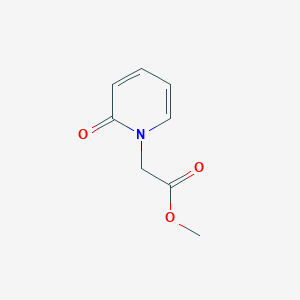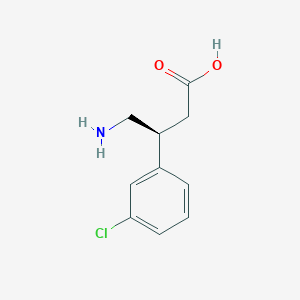
1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring often imparts enhanced stability and reactivity, making these compounds valuable in various scientific and industrial applications .
Preparation Methods
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce the fluorine atom . Industrial production methods may involve the use of high-pressure reactors and specialized fluorinating agents to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the fluorine atom.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, making the compound valuable in therapeutic applications .
Comparison with Similar Compounds
1-(2-Fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine can be compared with other fluorinated pyridine derivatives such as:
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound also contains a fluorine atom in the pyridine ring but differs in its overall structure and reactivity.
1-(2-Fluoropyridin-4-yl)piperazine dihydrochloride: This compound has a similar fluorinated pyridine structure but includes a piperazine ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C12H18FN3 |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1-(2-fluoropyridin-4-yl)-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C12H18FN3/c1-15(2)10-4-7-16(8-5-10)11-3-6-14-12(13)9-11/h3,6,9-10H,4-5,7-8H2,1-2H3 |
InChI Key |
QZYNWNOQPAVUPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=CC(=NC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13349075.png)





![(3S,4R)-4-[(2,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13349092.png)


![2-((9H-Fluoren-9-yl)methyl) 7-(tert-butyl) (4S,7S,9aR)-4-amino-5-oxohexahydro-1H-pyrrolo[1,2-a][1,4]diazepine-2,7(3H)-dicarboxylate](/img/structure/B13349106.png)



